URE2 is encoded by the URE2 gene located on chromosome VII of Saccharomyces cerevisiae. It is classified within the family of prion proteins due to its ability to form self-replicating aggregates. URE2 is constitutively expressed in the cytoplasm of yeast cells and is involved in various cellular processes beyond nitrogen regulation, including stress responses and cellular signaling pathways .
The synthesis of URE2 protein can be achieved through several methods, primarily involving recombinant DNA technology. The URE2 gene can be cloned into expression vectors suitable for bacterial or yeast systems. For example, Escherichia coli can be utilized for high-yield production of the protein. Following transformation, bacterial cultures are induced to express URE2, after which the protein can be purified using techniques such as affinity chromatography and size-exclusion chromatography.
In studies examining URE2 synthesis, specific attention has been given to its prion domain, which is essential for its aggregation properties. Deletion analysis has identified two functional domains within URE2: an N-terminal domain necessary for prion propagation and a C-terminal domain involved in regulatory functions .
URE2 protein exhibits a complex molecular structure characterized by an N-terminal domain and a prion-like C-terminal domain. The N-terminal region is crucial for its functional role in nitrogen regulation, while the C-terminal region facilitates the formation of amyloid-like aggregates.
Structural studies using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have revealed that URE2 can exist in multiple conformational states, including monomeric forms and aggregated fibrils. These structural variations influence its biological activity and interaction with other cellular components .
URE2 participates in various biochemical reactions primarily related to nitrogen metabolism. Its primary function involves binding to target mRNA molecules to regulate their translation based on nitrogen availability.
In the context of prion-like behavior, URE2 can undergo conformational changes that facilitate aggregation into amyloid structures. These aggregates are formed through intermolecular interactions such as hydrogen bonding and hydrophobic interactions among polypeptide chains. The kinetics of these reactions can be monitored using techniques like Thioflavin T binding assays, which indicate the formation of amyloid-like structures over time .
URE2 functions as a transcriptional regulator by binding to specific mRNA transcripts involved in nitrogen metabolism. Under conditions where preferred nitrogen sources are available, URE2 represses the expression of genes responsible for utilizing alternative nitrogen sources.
When nitrogen levels are low, URE2 undergoes conformational changes that reduce its ability to bind mRNA, thereby allowing the expression of alternative pathways. This regulatory mechanism is crucial for maintaining cellular homeostasis during nutrient fluctuations .
Relevant analyses have shown that the aggregation propensity of URE2 increases under stress conditions, which can lead to cytotoxic effects in mammalian cells when aggregates enter these cells .
URE2 protein serves as a valuable model for studying prion behavior and amyloid formation due to its well-characterized properties. Research involving URE2 has implications for understanding:
Additionally, studies on URE2 contribute to broader research areas such as cellular stress responses and metabolic regulation, making it an important subject in molecular biology and biochemistry .
The Saccharomyces cerevisiae Ure2 protein (Ure2p) is a 354-residue polypeptide pivotal for nitrogen catabolite repression (NCR) and prion propagation. Its architecture features two functionally and structurally distinct domains: an N-terminal prion-forming domain (PrD) and a C-terminal globular domain.
The PrD encompasses residues 1–80, though early studies identified residues 1–65 as the minimal region essential for [URE3] prion induction. Deletion analyses reveal that even smaller segments (e.g., residues 2–20) abolish prion activity, highlighting critical amyloidogenic determinants within this region [3] [6]. The PrD is intrinsically disordered, exhibiting no stable secondary structure in its soluble state, as confirmed by circular dichroism spectroscopy and solid-support electron paramagnetic resonance (EPR) studies [1] [5]. Despite compositional bias—enriched in asparagine (31%) and glutamine (15%)—sequence alignment across Saccharomyces species shows conservation primarily within residues 10–40. This segment correlates with nucleation efficiency for amyloid formation and prion curing capability [3]. Notably, scrambling the PrD sequence while preserving amino acid composition retains prion functionality in vivo and amyloidogenicity in vitro, indicating prion behavior depends more on residue composition than linear sequence [3] [6].
Table 1: Functional Segments of Ure2p N-terminal Prion Domain
Region | Residues | Functional Significance | Conservation |
---|---|---|---|
Core Nucleation Site | 10–40 | Amyloid nucleation, prion propagation | High across Saccharomyces |
Prion-Inducing Domain | 1–65 | Minimal region for [URE3] induction (6000-fold increase) | Moderate |
Critical Deletion Zone | 2–20 | Ablates prion induction if deleted | Low |
Residues 81–354 constitute the C-terminal functional domain (CTD), responsible for Ure2p’s biological role in nitrogen regulation. Crystallographic analysis (PDB: 1G6Y) reveals this domain adopts a fold strikingly similar to glutathione S-transferases (GSTs), despite lacking canonical GST enzymatic activity [6] [8]. The CTD comprises two subdomains:
In its soluble state, Ure2p exists in concentration-dependent equilibrium between monomers, dimers, and tetramers. Size-exclusion chromatography and sedimentation velocity analyses confirm dimeric Ure2p predominates under physiological conditions, driven by interactions between the CTDs [1] [8]. The dimer interface involves hydrophobic packing and hydrogen bonding within the GST-like fold, burying ~1,700 Ų of surface area per monomer [8]. At higher concentrations (>50 µM), tetramer formation occurs, likely via dimer-dimer association. Disruption of the CTD dimer interface (e.g., through mutations in helix α10) abolishes both dimerization and prion propagation, underscoring the CTD’s role in stabilizing the native oligomeric state [6]. The intrinsically disordered PrD does not participate in dimerization but modulates higher-order assembly.
Table 2: Oligomeric States of Soluble Ure2p
Oligomeric State | Stability | Structural Driver | Functional Consequence |
---|---|---|---|
Monomer | Low (<20 µM) | N/A | Prone to aggregation |
Dimer | High (20–100 µM) | C-terminal domain interface | Biological effector form (Gln3p sequestration) |
Tetramer | Moderate (>100 µM) | Dimer-dimer stacking | Potential reservoir for prion conversion |
Ure2p undergoes a cooperative transition from soluble oligomers to amyloid fibrils characterized by a lag phase (nucleation), elongation phase, and plateau. Crucially, this transition involves minimal conformational changes:
Ure2p orthologs across fungi exhibit conserved domain architecture but divergent PrD sequences. The CTD maintains strong structural homology to GSTs in Candida albicans, Kluyveromyces lactis, and Schizosaccharomyces pombe, reflecting evolutionary pressure to preserve nitrogen regulation [3] [6]. In contrast, PrD sequences vary significantly, though all retain high glutamine/asparagine content (35–50%) and intrinsic disorder. Saccharomyces species share the highest PrD similarity, particularly in residues 1–43, which correlates with cross-species prion transmission efficiency [3]. Remarkably:
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